molecular formula C₁₂H₁₈O₃ B1148219 2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)- CAS No. 37905-02-5

2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)-

Cat. No.: B1148219
CAS No.: 37905-02-5
M. Wt: 210.27
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Description

2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)-, also known as 2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)-, is a useful research compound. Its molecular formula is C₁₂H₁₈O₃ and its molecular weight is 210.27. The purity is usually 95%.
BenchChem offers high-quality 2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,7-dimethyl-8-oxoocta-2,6-dienyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDEHYDMMDDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)CCC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718048
Record name 3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37905-02-5
Record name 3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CC(=O)OCC=C(C)CCC=C(C)C
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Synthesis routes and methods II

Procedure details

2.36 g (9.41 mmols) of 6-chloro-3,7-dimethyl-2,7-octadienyl acetate (purity: 92%), 92 mg (0.93 mmols) of copper(I) chloride and 3.65 g (29.6 mmols) of triethylamine N-oxide (purity: 95%) were placed in a flask, to which 5 ml of dioxane was added, followed by agitation of the mixture at 50° C. for 10 hours. 40 ml of water was added to the reaction mixture, after which it was extracted twice each with 70 ml of diethyl ether. The resultant extract was successively washed with each 20 ml of 3% sulfuric acid, a saturated sodium hydrogen carbonate aqueous solution and a saturated ammonium chloride aqueous solution, and dried with magnesium sulfate. The solvent was distilled off from the solution and the resultant residue was purified by column chromatography using silica gel [eluent: ethyl acetate/hexane (ratio by volume)=1/9-1/3], thereby obtaining 1.21 g of 8-acetoxy-2,6-dimethyl-2,6-octadienal. Yield: 61%. The results of the instrumental analysis were found to be substantially coincident with those obtained in Example 9(b).
Name
6-chloro-3,7-dimethyl-2,7-octadienyl acetate
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
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reactant
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copper(I) chloride
Quantity
92 mg
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catalyst
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Quantity
40 mL
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solvent
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Synthesis routes and methods III

Procedure details

1.15 g (3.99 mmols) of 6-chloro-3,7-dimethyl-2,7-octadienyl acetate (purity: 80%), 0.91 g (6 mmols) of sodium iodide and 1.36 g (10 mmols) of N-methylmorpholine N-oxide (monohydrate) were placed in a flask, to which was added 5 ml of N,N-dimethylformamide. The mixture was agitated at 50° C. for 4 hours. After completion of the reaction, 10 ml of water was added to the reaction mixture, followed by extraction twice each with 70 ml of diethyl ether. The resulting extract was washed with each 20 ml of 3% sulfuric acid, a saturated sodium hydrogen carbonate aqueous solution and a 10% sodium sulfite aqueous solution, and dried with magnesium sulfate. After drying, the solvent was removed by distillation from the solution and the resulting residue was purified by column chromatography using silica gel [eluent: ethyl acetate/hexane (volume by ratio)=1/9-1/3], thereby obtaining 0.627 g of 8-acetoxy-2,6-dimethyl-2,6-octadienal. Yield: 75%. The results of an instrumental analysis of the 8-acetoxy-2,6-dimethyl-2,6-octadienal are as follows.
Name
6-chloro-3,7-dimethyl-2,7-octadienyl acetate
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step Three

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